molecular formula C11H12O4 B15249488 2-(4-Acetyl-3-methoxyphenyl)aceticacid CAS No. 1260763-80-1

2-(4-Acetyl-3-methoxyphenyl)aceticacid

Cat. No.: B15249488
CAS No.: 1260763-80-1
M. Wt: 208.21 g/mol
InChI Key: FLAVZWNNYHKPTQ-UHFFFAOYSA-N
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Description

2-(4-Acetyl-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of an acetyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxyacetophenone with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.

Another method involves the use of 4-methoxyphenylacetic acid as a starting material. This compound can be acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of 2-(4-Acetyl-3-methoxyphenyl)acetic acid.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Acetyl-3-methoxyphenyl)acetic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and purification techniques to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Formation of 2-(4-hydroxy-3-methoxyphenyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Acetyl-3-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetic acid: Lacks the acetyl group, resulting in different chemical and biological properties.

    4-Methoxyacetophenone: Contains the acetyl group but lacks the acetic acid moiety.

    4-Methoxybenzoic acid: Contains the methoxy group but lacks the acetyl group.

Uniqueness

2-(4-Acetyl-3-methoxyphenyl)acetic acid is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1260763-80-1

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(4-acetyl-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C11H12O4/c1-7(12)9-4-3-8(6-11(13)14)5-10(9)15-2/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

FLAVZWNNYHKPTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC(=O)O)OC

Origin of Product

United States

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